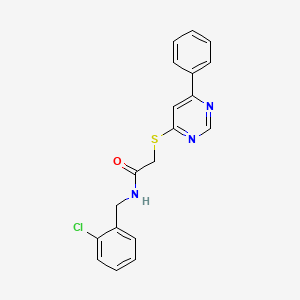

N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3OS/c20-16-9-5-4-8-15(16)11-21-18(24)12-25-19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13H,11-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXLXCRWUDDGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

Formation of the thioacetamide intermediate: This can be achieved by reacting a suitable acetamide precursor with a sulfur source under appropriate conditions.

Introduction of the chlorobenzyl group: This step involves the reaction of the thioacetamide intermediate with a chlorobenzyl halide in the presence of a base.

Coupling with the phenylpyrimidinyl group: The final step involves the coupling of the chlorobenzyl-thioacetamide intermediate with a phenylpyrimidinyl derivative under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the nitro or carbonyl groups if present in derivatives of the compound.

Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown that derivatives of similar structures possess activity against common bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against cancer cell lines. Studies have suggested that compounds with similar structural motifs demonstrate selective cytotoxicity towards human cancer cells while sparing normal cells. For instance, compounds related to this structure have shown promising results against estrogen receptor-positive breast cancer cell lines .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. It has been noted that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating the antimicrobial activity of thiazole derivatives found that certain compounds exhibited promising results against both Gram-positive and Gram-negative bacteria. The molecular docking studies indicated favorable binding interactions with target enzymes .

- Anticancer Screening : In vitro studies using the Sulforhodamine B assay demonstrated that certain derivatives showed significant anticancer activity against MCF7 breast cancer cells, indicating the potential for developing new therapies based on this compound's structure .

- Mechanistic Insights : Molecular modeling studies have provided insights into the binding modes of these compounds with their respective targets, enhancing the understanding of their biological mechanisms and guiding further development .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide would depend on its specific biological or chemical activity. Generally, it may involve:

Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Spectroscopic Profiles

IR Data :

- 1H NMR: Substituents like 2-chlorobenzyl would produce distinct aromatic splitting patterns (e.g., para/meta coupling) compared to 4-phenoxyphenyl (Compound 24) or 4-bromophenyl (Compound 26) groups .

Melting Points and Solubility

- Melting Points: Analogs such as Compound 4a () melt at 230–232°C, influenced by rigid heterocycles (quinoxaline) . The target’s pyrimidine-phenyl system may lower melting points due to reduced planarity.

- Solubility: Chlorine and phenyl groups in the target compound likely reduce aqueous solubility compared to polar derivatives (e.g., cyanomethyl in Compound 23) .

Biological Activity

N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a synthetic organic compound belonging to the acetamide class. Its structure features a chlorobenzyl group, a phenylpyrimidinyl group, and a thioacetamide moiety. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves several key steps:

- Formation of Thioacetamide Intermediate : Reacting an acetamide precursor with a sulfur source.

- Introduction of Chlorobenzyl Group : The thioacetamide intermediate is reacted with a chlorobenzyl halide in the presence of a base.

- Coupling with Phenylpyrimidinyl Group : The final step involves coupling the chlorobenzyl-thioacetamide with a phenylpyrimidinyl derivative under suitable conditions.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways. These could include:

- Signal Transduction Pathways : Modulating cellular responses.

- Metabolic Pathways : Affecting metabolic processes.

- Gene Expression Regulation : Influencing transcriptional activity.

Antimicrobial Activity

A study on chloroacetamides, including similar compounds, indicated that biological activity varies with the position of substituents on the phenyl ring. The compounds demonstrated effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Gram-negative bacteria : Less effective against Escherichia coli.

- Fungi : Moderately effective against Candida albicans.

The presence of halogenated substituents enhanced lipophilicity, facilitating membrane penetration and antimicrobial efficacy .

| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| N-(4-chlorophenyl) | High | Moderate | Low |

| N-(3-bromophenyl) | Moderate | Low | Moderate |

| N-(2-chlorobenzyl)-2-thioacetamide | High | Low | Moderate |

Anticancer Potential

Research on pyrimidine derivatives has highlighted their potential anticancer properties. Certain derivatives have shown significant inhibition of cancer cell proliferation through mechanisms such as:

- Inhibition of specific kinases involved in cancer progression.

- Induction of apoptosis in tumor cells.

This compound may exert similar effects, warranting further investigation into its anticancer mechanisms .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various chloroacetamides against multiple pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against MRSA and other Gram-positive bacteria, suggesting a structure-activity relationship (SAR) that could inform future drug design .

- Inhibition Studies : In vitro studies demonstrated that certain pyrimidine derivatives significantly inhibited COX enzymes, which are crucial in inflammatory processes. This suggests that N-(2-chlorobenzyl)-2-thioacetamide could have anti-inflammatory properties alongside its antimicrobial effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-chlorobenzyl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Substitution reactions to introduce the pyrimidine-thioether moiety. For example, coupling a chlorinated pyrimidine intermediate with a thiol-containing compound (e.g., mercaptoacetamide derivatives) under alkaline conditions .

- Step 2: Condensation of the pyrimidine-thio intermediate with a 2-chlorobenzylamine derivative using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

- Yield Optimization:

- Alkaline conditions (e.g., K₂CO₃) improve nucleophilic substitution efficiency in thioether formation .

- Temperature control (60–80°C) minimizes side reactions like oxidation of the thiol group .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- FTIR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-S stretch at ~650–700 cm⁻¹) .

- NMR (¹H/¹³C):

- X-ray Crystallography: Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing folded conformations) and dihedral angles between aromatic rings (e.g., 42–67° for pyrimidine and benzene rings) .

Advanced: How do structural modifications at the pyrimidine or benzyl groups influence biological activity?

Answer:

- Pyrimidine Modifications:

- Benzyl Group Variations:

Advanced: What computational strategies predict the reactivity and electronic properties of this compound?

Answer:

- HOMO-LUMO Analysis:

- Molecular Electrostatic Potential (MESP):

- Docking Studies (AutoDock Vina):

Data Contradiction: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:

- Experimental Variables:

- Validation Strategies:

Mechanism: What is the role of the thioacetamide group in enzyme inhibition mechanisms?

Answer:

- Covalent Binding: The sulfur atom in the thioether acts as a nucleophile, forming reversible disulfide bonds with cysteine residues in enzyme active sites (e.g., immunoproteasome β5i subunit) .

- Conformational Flexibility: The –S–CH₂–CO–NH– linker allows adaptive binding to hydrophobic pockets, as shown in molecular dynamics simulations (RMSD < 2.0 Å over 100 ns) .

- Synergy with Aromatic Rings: The pyrimidine and chlorobenzyl groups create π-π stacking and van der Waals interactions with aromatic residues (e.g., Phe⁹⁸ in CK1) .

Structural Insights: How do intramolecular hydrogen bonds affect the compound’s stability and solubility?

Answer:

- Stabilization: Intramolecular N–H⋯N bonds (2.1–2.3 Å) between the pyrimidine and acetamide groups reduce conformational flexibility, enhancing thermal stability (Tₘ > 200°C) .

- Solubility Trade-offs:

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 397.87 g/mol | Calculated |

| XLogP | ~2.6 | |

| Hydrogen Bond Donors | 1 (N–H group) | |

| Topological Polar Surface Area | 87.5 Ų | |

| Melting Point | 215–220°C (decomposes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.